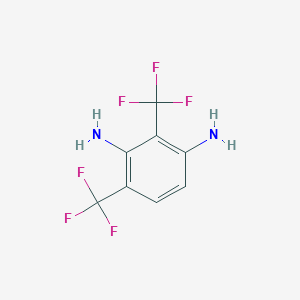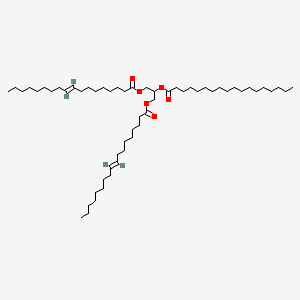
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate is a triacylglycerol, a type of glyceride consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . This compound is part of a broader class of organic compounds known for their roles in biological systems and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases, which offer a more environmentally friendly alternative to chemical catalysts. The enzymatic process is carried out under mild conditions, which helps in preserving the integrity of the fatty acids and glycerol.
化学反应分析
Types of Reactions
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of new esters.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Transesterification: Methanol or ethanol in the presence of a base such as sodium methoxide is commonly used.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Glycerol and fatty acids.
Transesterification: New esters and glycerol.
科学研究应用
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and energy storage.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodiesel and as an ingredient in cosmetics and food products.
作用机制
The mechanism of action of Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release glycerol and fatty acids, which can then enter various metabolic pathways. The released fatty acids can be oxidized to produce energy, while glycerol can be converted into glucose or other metabolites.
相似化合物的比较
Similar Compounds
Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate): Another triacylglycerol with similar fatty acid composition.
Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecanoate: Contains polyunsaturated fatty acids.
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate: A triacylglycerol with a different fatty acid arrangement.
Uniqueness
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific lipid profiles, such as in the formulation of specialized dietary supplements and cosmetic products.
属性
CAS 编号 |
29590-02-1 |
|---|---|
分子式 |
C57H106O6 |
分子量 |
887.4 g/mol |
IUPAC 名称 |
1,3-bis[[(E)-octadec-9-enoyl]oxy]propan-2-yl octadecanoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,54H,4-24,27,30-53H2,1-3H3/b28-25+,29-26+ |
InChI 键 |
KGSBKZXRGYMKBT-XQHINZDJSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
熔点 |
10.5 - 12.5 °C |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)

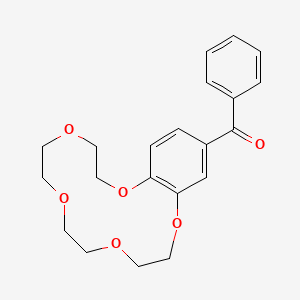
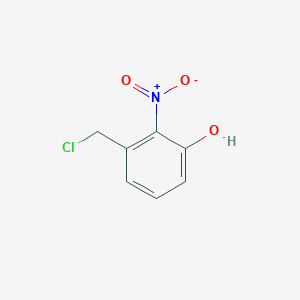
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
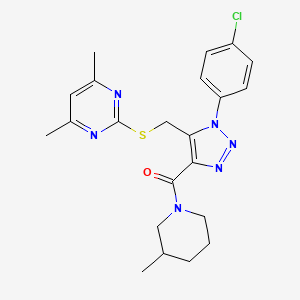
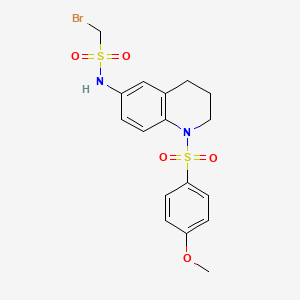

![1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14138615.png)
![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)

![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
